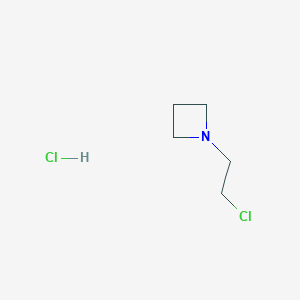

1-(2-Chloroethyl)azetidine hydrochloride

Description

1-(2-Chloroethyl)azetidine hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 2-chloroethyl group and a hydrochloride counterion. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules . The 2-chloroethyl group confers alkylating properties, enabling cross-linking reactions with biological macromolecules such as DNA, a mechanism critical in cytotoxic agents .

Properties

IUPAC Name |

1-(2-chloroethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-2-5-7-3-1-4-7;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJALMPAYLYJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657035 | |

| Record name | 1-(2-Chloroethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171172-85-2 | |

| Record name | 1-(2-Chloroethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)azetidine hydrochloride can be synthesized through a series of chemical reactions involving azetidine and 2-chloroethyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 1-(2-Chloroethyl)azetidine hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols to form substituted azetidines.

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding azetidine oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form azetidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, amines, thiols, and solvents like dichloromethane.

Oxidation: Potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.

Major Products Formed:

Substituted Azetidines: Formed through nucleophilic substitution reactions.

Azetidine Oxides: Formed through oxidation reactions.

Azetidine Derivatives: Formed through reduction reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate for Active Pharmaceutical Ingredients (APIs) :

- The compound serves as an intermediate in the synthesis of several APIs, including:

- Potential Anticancer Activity :

Material Science Applications

- Polycyclic Energetic Materials :

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)azetidine hydrochloride involves its interaction with nucleophiles, leading to the formation of substituted azetidines. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Smaller rings (azetidine) exhibit higher reactivity due to steric strain, whereas larger rings (piperidine) enhance lipid solubility, improving blood-brain barrier penetration .

- Substituents : Nitrosourea derivatives like lomustine combine alkylating (2-chloroethyl) and carbamoylating (cyclohexyl isocyanate) groups, enabling dual DNA cross-linking and repair inhibition .

Toxicity Profiles

Biological Activity

1-(2-Chloroethyl)azetidine hydrochloride is a chemical compound characterized by its unique azetidine ring structure and a chloroethyl substituent. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antitumor properties and interactions with biological molecules.

- Molecular Formula: CHClN

- Molecular Weight: 150.06 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in polar solvents

The compound's azetidine ring introduces significant ring strain, enhancing its reactivity, particularly towards nucleophiles. This characteristic is fundamental to its biological activity.

The biological activity of 1-(2-Chloroethyl)azetidine hydrochloride is primarily attributed to its reactivity with nucleophiles. The mechanism involves:

- Nucleophilic Substitution Reactions: The chloroethyl group can be displaced by nucleophiles such as amines, leading to the formation of various substituted azetidines.

- Formation of Reactive Intermediates: These intermediates may interact with biomolecules, potentially inhibiting enzymes or disrupting cellular processes.

Antitumor Activity

Research indicates that 1-(2-Chloroethyl)azetidine hydrochloride exhibits potential antitumor activity. It has been investigated for its ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation through interference with cellular signaling pathways.

A study demonstrated that derivatives of azetidine compounds, including this one, showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. It may modulate neurotransmitter systems, which could be beneficial in treating cognitive and affective disorders. Specifically, it has been suggested that it may act as a modulator of monoamine neurotransmitter reuptake .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 1-(2-Chloroethyl)azetidine HCl | Azetidine derivative | Antitumor, neuropharmacological effects |

| Azetidine | Four-membered nitrogen cycle | Basic chemical reactivity |

| 2-Azetidinone | Lactam derivative | Different reactivity and applications |

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of 1-(2-Chloroethyl)azetidine hydrochloride on several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC values ranging from 10 to 20 µM across different cell types. The compound was noted to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 .

Study 2: Neuropharmacological Modulation

In another study focusing on neuropharmacological properties, the compound was tested for its ability to modulate serotonin and dopamine levels in rat models. Results showed that administration led to significant increases in serotonin levels without directly inhibiting serotonin transporters, suggesting a unique mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.